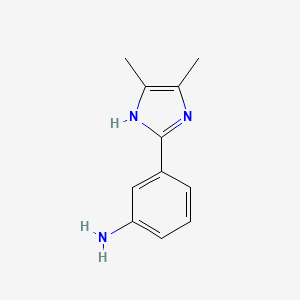

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline

Description

Properties

IUPAC Name |

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSRKENYTCXROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC(=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4,5 Dimethyl 1h Imidazol 2 Yl Aniline

Historical Perspectives on Imidazole (B134444) Synthesis Relevant to the Compound

The foundation of imidazole synthesis was laid in 1858 by Heinrich Debus, who first prepared imidazole itself, then called glyoxaline. mdpi.comnih.gov The Debus synthesis involves the reaction of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ammonia (B1221849). mdpi.com This reaction, despite often having low yields, remains a versatile method for creating C-substituted imidazoles and represents the classical approach to forming the 2,4,5-trisubstituted imidazole core present in 3-(4,5-dimethyl-1H-imidazol-2-yl)aniline. mdpi.comresearchgate.net

Historically, the synthesis of such compounds would follow this classical three-component condensation pathway. For the target molecule, the conceptual precursors would be 2,3-butanedione (B143835) (the 1,2-dicarbonyl), 3-aminobenzaldehyde (B158843) (the aldehyde), and a source of ammonia, such as ammonium (B1175870) acetate. The Debus-Radziszewski condensation, a variation of this method, is still frequently employed for generating C-substituted imidazoles. researchgate.net These early methods, while foundational, often required harsh conditions and resulted in modest yields, paving the way for the development of more refined and efficient protocols. scirp.org

Contemporary Synthetic Routes to this compound

Modern organic synthesis offers several strategic pathways to this compound, focusing on efficiency, selectivity, and diversity. These can be broadly categorized into methods that build the imidazole ring, strategies that form the key C-C bond between the two rings, and convergent multi-component approaches.

This approach follows the classical Debus-Radziszewski reaction logic but with modern improvements. The synthesis typically begins with the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. To synthesize the target molecule, the common precursors are 2,3-butanedione, 3-nitrobenzaldehyde (B41214), and ammonium acetate. The reaction condenses these three components to form 2-(3-nitrophenyl)-4,5-dimethyl-1H-imidazole. The choice of 3-nitrobenzaldehyde is strategic, as the nitro group is a stable precursor to the aniline (B41778) functionality.

The mechanism involves the initial formation of a diimine intermediate from the reaction of 2,3-butanedione and ammonia. Concurrently, the aldehyde reacts with ammonia to form a hydrobenzamide-like species. These intermediates then condense and cyclize, ultimately eliminating water to form the aromatic imidazole ring. The final step is the reduction of the nitro group on the phenyl ring to an amine. This reduction is typically achieved using standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride or sodium dithionite, to yield the final product, this compound.

An alternative to building the rings simultaneously is to first synthesize the 4,5-dimethylimidazole core and then couple it to the aniline precursor. This is achieved using modern transition-metal-catalyzed cross-coupling reactions. For this strategy, a halogenated 4,5-dimethylimidazole, such as 2-bromo-4,5-dimethylimidazole, serves as a key intermediate.

This electrophilic imidazole derivative can then be coupled with a nucleophilic aniline partner, such as 3-aminophenylboronic acid or its esters, via a Suzuki-Miyaura cross-coupling reaction. This reaction is typically catalyzed by a palladium complex with a suitable ligand. Alternatively, Stille coupling could be employed using an organotin reagent. Another approach involves the Ullmann condensation, a copper-catalyzed reaction, which can be effective for forming aryl-heteroaryl bonds. guidechem.com While less common for C-C bond formation than palladium-catalyzed methods, it remains a viable option. These strategies offer high functional group tolerance but require the pre-synthesis and purification of the coupling partners, adding to the total number of steps.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. sciepub.com The one-pot synthesis of 2,4,5-trisubstituted imidazoles is a prominent example of an MCR and is the most common and direct route for preparing the nitro-precursor of the target compound. rsc.orgresearchgate.netresearchgate.net This reaction involves the cyclocondensation of a 1,2-dicarbonyl compound (2,3-butanedione), an aldehyde (3-nitrobenzaldehyde), and ammonium acetate. scirp.orgsciepub.com

The efficiency of this MCR is often enhanced by a catalyst. A wide array of catalysts have been developed, reflecting a major focus of research in this area. These include Lewis acids, solid-supported catalysts, and ionic liquids, each offering distinct advantages in terms of yield, reaction time, and environmental impact. scirp.orgsciepub.comrsc.org

| Catalyst | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Bismuth(III) Triflate (Bi(OTf)₃) | Low toxicity, effective Lewis acid | CH₃CN, reflux | scirp.org |

| Magnetic Nanoparticle Supported Lewis Acid (LADES@MNP) | Easily recoverable and reusable (magnetic separation), solvent-free sonication | Solvent-free, sonication | rsc.org |

| Diethyl Ammonium Hydrogen Phosphate ([Et₂NH₂][H₂PO₄]) | Brønsted acidic ionic liquid, reusable, solvent-free | Solvent-free, 100°C | sciepub.com |

| Sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) | Heterogeneous nanocatalyst, reusable | Solvent-free, optimal temperature | researchgate.net |

| InCl₃·3H₂O | Efficient Lewis acid catalyst | Solvent-free | sciepub.com |

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for synthesizing substituted imidazoles. researchgate.net These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Water has been successfully used as a solvent for some imidazole syntheses, offering a non-toxic and non-flammable alternative to traditional organic solvents. nih.gov Ethanol is also considered a greener solvent and is frequently used. researchgate.net

Solvent-Free Conditions: Many modern multi-component reactions are performed under solvent-free, or "neat," conditions. sciepub.comasianpubs.org This dramatically reduces solvent waste and can often accelerate reaction rates.

Alternative Energy Sources: Microwave irradiation and ultrasound sonication are used to drive reactions more efficiently. researchgate.netwjbphs.com Microwave-assisted synthesis, in particular, can lead to remarkable reductions in reaction time and improved yields. orientjchem.org

Bio-based and Benign Catalysts: Researchers have explored the use of non-toxic, biodegradable catalysts. For instance, lemon juice, containing citric acid, has been reported as an effective biocatalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net Bismuth compounds are also favored due to their remarkably low toxicity. scirp.org

Reusable Catalysts: The development of heterogeneous and magnetically separable catalysts allows for easy recovery and reuse, minimizing catalyst waste and cost. rsc.orgresearchgate.net

Optimization and Scale-Up Considerations for Synthesis

Transitioning a synthetic route from laboratory-scale to industrial production requires careful optimization and consideration of scalability. For the synthesis of this compound, particularly via the popular multi-component reaction, several factors are critical.

Optimization:

Catalyst Selection: The choice of catalyst is paramount. While numerous catalysts can promote the reaction, their efficiency, cost, and reusability vary. For instance, while bismuth triflate gives good results, a magnetically recoverable catalyst might be preferred for large-scale operations due to simplified purification. scirp.orgrsc.org

Reaction Conditions: Parameters such as temperature, reaction time, and solvent (or lack thereof) must be fine-tuned. Optimization studies often involve screening various solvents and temperatures to find the conditions that provide the highest yield in the shortest time. scirp.orgorientjchem.org Microwave-assisted methods can be optimized by adjusting power and irradiation time for maximum efficiency. orientjchem.org

Stoichiometry: The molar ratios of the reactants (2,3-butanedione, 3-nitrobenzaldehyde, and ammonium acetate) are adjusted to maximize the yield and minimize side products.

Scale-Up Considerations:

Purification: On a large scale, chromatographic purification is often impractical. Therefore, developing reaction conditions where the product precipitates from the reaction mixture in high purity is highly desirable. researchgate.net Recrystallization is a more scalable purification method. asianpubs.org

Heat Management: Exothermic reactions can pose significant challenges on a large scale. The heat generated must be managed effectively to prevent runaway reactions and ensure safety and product consistency.

Cost of Goods: The cost of starting materials, catalysts, and solvents is a major factor in industrial production. Using inexpensive and readily available starting materials and a cost-effective, recoverable catalyst is crucial. sciepub.com

Regioselectivity and Stereochemical Control in Analogous Imidazole Syntheses

The synthesis of substituted imidazoles, such as this compound, often presents challenges in controlling regioselectivity and stereochemistry, particularly when creating complex, multi-substituted derivatives. The precise placement of substituents on the imidazole ring is crucial as it dictates the final compound's chemical properties and biological activity.

Regioselectivity in imidazole synthesis refers to the control of the position at which substituents are introduced onto the imidazole core. Several synthetic strategies have been developed to achieve high regioselectivity. For instance, a novel method for the regioselective synthesis of highly substituted imidazoles involves the reaction of allenyl sulfonamides with amines. In this approach, the resulting substitution pattern, yielding either 4- or 5-functionalized imidazoles, is dependent on the substituents present on the nitrogen atoms of the reactants. acs.org

Another strategy to achieve regioselectivity is through metal-controlled synthesis. For example, a switchable regioselective synthesis of trisubstituted imidazoles has been developed using 2H-azirines as starting materials. Under palladium catalysis, the reaction proceeds via C–C and C–N bond cleavage and subsequent cyclization to form the imidazole ring. thieme-connect.com Similarly, a short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been reported, involving the double aminomethylenation of a glycine (B1666218) derivative. rsc.org This method is notable for its insensitivity to the electronic and steric properties of the amine component. rsc.org The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome, as seen in domino reactions of amidine scaffolds with phenacyl bromide, where electron-donating groups on the reactants facilitate N-alkylation at a specific position. tandfonline.com

Stereochemical control is another critical aspect, particularly when the imidazole derivative contains chiral centers or geometric isomers. Stereoselective synthesis aims to produce a single, desired stereoisomer. An example of stereochemical control is the C(2)-vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile, which predominantly yields the (Z)-isomer. acs.org This reaction proceeds at room temperature without a catalyst and is believed to involve zwitterionic intermediates that undergo a selective 3,2-shift. acs.org Similarly, the tandem ring opening of 1-substituted imidazoles with electron-deficient acetylenes and water has been shown to be strictly stereoselective, affording functionalized (Z,Z)-1,4-diaza-2,5-dienes. acs.org

The development of stereoselective methods is also crucial for synthesizing optically active imidazole derivatives. One approach involves using chiral starting materials, such as N-Cbz protected α-amino acids, to construct the imidazole ring. nih.gov This method allows for the preparation of enantiopure imidazoles with substituents at the 4-position. nih.gov

The following tables summarize key findings in the regioselective and stereoselective synthesis of analogous imidazole compounds.

Table 1: Regioselectivity in Analogous Imidazole Syntheses

| Synthetic Method | Reactants | Key Factors Influencing Regioselectivity | Resulting Substitution Pattern | Reference(s) |

| Reaction of Allenyl Sulfonamides with Amines | Allenyl sulfonamides, Amines | Substituents on nitrogen atoms | 4- or 5-functionalized imidazoles | acs.org |

| Metal-Controlled Synthesis | 2H-Azirines | Palladium catalyst | Trisubstituted imidazoles | thieme-connect.com |

| Double Aminomethylenation of Glycine Derivatives | Glycine derivative, Amine nucleophile | - | 1,4-disubstituted imidazoles | rsc.org |

| Domino Reaction | Amidine scaffold, Phenacyl bromide | Electron-donating vs. electron-withdrawing groups | 1,2,4-trisubstituted imidazole | tandfonline.com |

Table 2: Stereochemical Control in Analogous Imidazole Syntheses

| Synthetic Method | Reactants | Key Factors Influencing Stereochemistry | Resulting Stereochemistry | Reference(s) |

| C(2)-Vinylation | 1-Substituted imidazoles, 3-Phenyl-2-propynenitrile | Zwitterionic intermediates, 3,2-shift | Predominantly (Z)-isomer | acs.org |

| Tandem Ring Opening | 1-Substituted imidazoles, Electron-deficient acetylenes, Water | - | (Z,Z)-1,4-diaza-2,5-dienes | acs.org |

| Condensation from Chiral Precursors | N-Cbz protected α-amino acids, Formamidine | Use of enantiopure starting material | Optically active 4-substituted imidazoles | nih.gov |

Chemical Transformations and Derivatization of 3 4,5 Dimethyl 1h Imidazol 2 Yl Aniline

Reactivity of the Aniline (B41778) Moiety in 3-(4,5-dimethyl-1H-imidazol-2-yl)aniline

The aniline portion of the molecule, consisting of a primary amino group (-NH₂) attached to a benzene (B151609) ring, is a versatile functional group that readily participates in numerous organic reactions.

Electrophilic Aromatic Substitution Reactions

The amino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. libretexts.org It strongly donates electron density into the benzene ring, particularly at the ortho and para positions, making the ring highly nucleophilic. byjus.com For this compound, the positions ortho (C2, C6) and para (C4) to the amino group are activated.

However, the high reactivity of the amino group can be a drawback, often leading to polysubstitution. libretexts.org For instance, direct bromination of aniline with bromine water typically yields the 2,4,6-tribrominated product uncontrollably. libretexts.orgbyjus.com Another challenge is that Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group, being a Lewis base, forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.orglibretexts.org

To overcome these issues, the reactivity of the amino group can be moderated by converting it into an amide, such as an acetanilide, by reacting it with acetic anhydride (B1165640). libretexts.org The resulting amido group is still an ortho-, para-director but is less activating, allowing for controlled monosubstitution. The original amino group can be regenerated later by hydrolysis of the amide. libretexts.org

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product(s) | Notes |

|---|---|---|---|

| Halogenation | Br₂ in H₂O | 2,4,6-tribromo-3-(4,5-dimethyl-1H-imidazol-2-yl)aniline | Reaction is rapid and difficult to control at the mono-substitution stage. libretexts.org |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho-, para-, and meta-nitro products | The amino group can be protonated in the strong acidic medium to form an anilinium ion, which is a meta-director. byjus.comchemistrysteps.com |

| Sulfonation | Concentrated H₂SO₄, heat | 4-amino-2-(4,5-dimethyl-1H-imidazol-2-yl)benzenesulfonic acid | Sulfonation of aniline can often be directed to the para position under specific conditions. byjus.com |

| Controlled Bromination | 1. Acetic Anhydride 2. Br₂ 3. H₃O⁺, heat | 4-bromo-3-(4,5-dimethyl-1H-imidazol-2-yl)aniline | Acetylation of the amine group moderates its activating effect, allowing for monosubstitution. chemistrysteps.com |

Amide and Urea (B33335) Formation

The primary amino group of this compound is nucleophilic and can react with carboxylic acid derivatives (like acyl chlorides or anhydrides) to form stable amide linkages. This is a common and straightforward derivatization method.

Similarly, urea derivatives can be synthesized. The classical method involves reacting the aniline with an isocyanate. Alternatively, reaction with phosgene (B1210022) or its safer equivalent, triphosgene, generates an intermediate isocyanate or carbamoyl (B1232498) chloride, which can then react with another amine to yield a urea. nih.gov The urea functionality is significant in medicinal chemistry as it can form multiple hydrogen bonds with biological targets. nih.gov

Table 2: Amide and Urea Formation Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Amide Formation | R-COCl (Acyl Chloride) or (RCO)₂O (Acid Anhydride) | N-(3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl)amide |

| Urea Formation | R-N=C=O (Isocyanate) | N-(3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl)-N'-R-urea |

| Urea Formation | 1. Phosgene (COCl₂) 2. Amine (R'₂NH) | N,N-disubstituted or N,N,N'-trisubstituted urea |

Formation of Schiff Bases and Imines

Primary aromatic amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. The reaction involves the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com This reaction is typically reversible and can be driven to completion by removing the water formed, for instance, by azeotropic distillation. nih.gov The formation of the C=N double bond in the product can extend the conjugation of the aromatic system, which helps to stabilize the product. youtube.com

Table 3: Schiff Base Formation

| Reactant | Reagents | Product Type |

|---|---|---|

| Aldehyde | R-CHO, acid or base catalyst | Imine (Schiff Base) |

| Ketone | R-CO-R', acid or base catalyst | Imine (Schiff Base) |

Diazotization and Subsequent Transformations

Primary arylamines react with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a cold, aqueous mineral acid (like HCl), to form arenediazonium salts. libretexts.org This process is called diazotization. The resulting diazonium salt of this compound is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.org These substitution reactions, some of which are known as Sandmeyer reactions, provide a powerful method for introducing functional groups onto the aromatic ring that are not easily introduced by direct electrophilic substitution.

Table 4: Diazotization and Subsequent Reactions

| Reaction Name | Reagents | Introduced Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| Gattermann Reaction | Cu powder / HBr | -Br |

| Hydroxylation | H₂O, warm | -OH |

| Iodination | KI | -I |

Reactivity of the Imidazole (B134444) Ring in this compound

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. longdom.org One nitrogen (the "pyrrole-type" nitrogen) bears a hydrogen atom, while the other (the "pyridine-type" nitrogen) has a lone pair of electrons in an sp² orbital. The ring is amphoteric, meaning it can act as both a weak acid (donating the N-H proton) and a weak base (accepting a proton at the pyridine-type nitrogen). longdom.orgresearchgate.net

N-Alkylation and N-Acylation Reactions

The imidazole ring can be readily functionalized through reactions at its nitrogen atoms. N-alkylation is a common transformation, typically achieved by treating the imidazole with an alkyl halide in the presence of a base. The base deprotonates the N-H group, creating a more nucleophilic imidazolate anion that then attacks the alkyl halide. ciac.jl.cn Various methods have been developed for N-alkylation, including using carbonates as alkylating agents or solid-supported bases like KOH on alumina. ciac.jl.cnresearchgate.net

N-acylation can be achieved similarly, using acylating agents like acyl chlorides or acid anhydrides. These reactions introduce an acyl group onto one of the ring nitrogens. N-arylation is also possible using various catalytic methods. researchgate.net These modifications can significantly alter the electronic and steric properties of the molecule.

Table 5: Imidazole Ring Derivatization

| Reaction Type | Reagents | Product Description |

|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | The alkyl group (R) is attached to one of the imidazole nitrogens. |

| N-Acylation | Acyl chloride (R-COCl), Base | The acyl group (R-CO) is attached to one of the imidazole nitrogens. |

| N-Arylation | Aryl halide, Catalyst (e.g., Cu-based) | An aryl group is attached to one of the imidazole nitrogens. researchgate.net |

Metalation and C-Functionalization of the Imidazole Core

The functionalization of the carbon atoms within the imidazole ring of this compound is a key strategy for modifying its structure and properties. Direct C-H functionalization, particularly through metalation, provides a powerful route to introduce a variety of substituents onto the imidazole core.

Lithiation is a primary method for the metalation of imidazoles. This process typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate a carbon atom on the imidazole ring. The position of lithiation is often directed by a substituent on one of the imidazole nitrogens. For instance, an N-substituent can direct the lithiation to the adjacent C2 or C5 position. acs.orgharvard.edu In the case of 1-substituted imidazoles, deprotonation often occurs selectively at the C2 position. acs.org If the C2 position is already substituted, as it is in this compound, functionalization would target other available positions on the imidazole ring, provided a suitable directing group strategy is employed.

Protecting the more reactive sites, such as the aniline amine and the imidazole N-H, is crucial. For example, after N-protection, lithiation can be directed. Subsequent reaction of the lithiated intermediate with a range of electrophiles allows for the introduction of diverse functional groups. This approach has been successfully used to introduce halogens, silicon, sulfur, and various carbon-based groups onto the imidazole ring. acs.orgacs.org

The table below summarizes potential C-functionalization reactions of the imidazole core following a directed metalation strategy.

| Electrophile | Reagent Example | Resulting Functional Group |

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Carbonyl Compound | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Aldehyde/Ketone | Formaldehyde (CH₂O) | Hydroxymethyl (-CH₂OH) |

| Sulfur Source | Dimethyl Disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

These C-functionalization reactions are fundamental for creating a library of derivatives from the parent compound, enabling the exploration of structure-activity relationships in various applications.

Selective Functionalization Strategies for Multi-Reactive Centers

The structure of this compound presents a significant challenge and opportunity in synthetic chemistry due to its multiple reactive centers: the primary amine of the aniline group, the N1 and N3 atoms of the imidazole ring, and the aromatic C-H bonds of the phenyl ring. Achieving selective functionalization at one site without affecting the others requires carefully designed synthetic strategies.

The primary amine on the aniline ring is a strong nucleophile and is often the most reactive site for alkylation and acylation. It also activates the phenyl ring for electrophilic aromatic substitution, primarily at the ortho and para positions relative to the amine. The N-H of the imidazole ring is acidic and can be deprotonated to form an anion, which is also nucleophilic.

To achieve selectivity, chemists employ protecting group strategies and exploit the different reactivity of these sites under various conditions.

Key Strategies:

Protection of the Aniline Amine: The most common first step is the protection of the highly reactive aniline nitrogen. This is typically achieved by converting the amine into an amide (e.g., using acetic anhydride or benzoyl chloride) or a carbamate. This protection reduces the nucleophilicity of the nitrogen and its activating effect on the phenyl ring, allowing for subsequent reactions at other positions.

N-Functionalization of the Imidazole Ring: With the aniline group protected, the imidazole N-H can be selectively deprotonated with a moderate base and reacted with an electrophile (e.g., alkylation with an alkyl halide). wjpsonline.com

Directed Metalation: As discussed in section 3.2.2, protection of the imidazole nitrogen with a suitable directing group can facilitate selective lithiation and subsequent C-functionalization of the imidazole core. acs.org

Electrophilic Substitution on the Phenyl Ring: Under acidic conditions, electrophilic substitution (e.g., nitration, halogenation) can be directed to the phenyl ring. The position of substitution will be influenced by the directing effects of both the imidazole and the (potentially protected) aniline groups.

The following table outlines a general approach to achieving selective functionalization.

| Target Site | Strategy | Example Reagents |

| Aniline N-H | Direct Acylation (unprotected molecule) | Acetic Anhydride, Triethylamine |

| Imidazole N-H | Protect aniline, then alkylate imidazole | 1. Acetic Anhydride 2. NaH, Benzyl Bromide |

| Imidazole C-H | Protect aniline and imidazole N-H, then lithiate | 1. Protect N-H groups 2. n-BuLi 3. Electrophile |

| Phenyl Ring C-H | Electrophilic Aromatic Substitution | Nitric Acid, Sulfuric Acid |

These strategies enable chemists to build complex molecular architectures from the this compound scaffold in a controlled and predictable manner.

Synthesis of Advanced Derivatives for Specific Applications

The this compound core is a valuable scaffold, particularly in the field of medicinal chemistry for the development of kinase inhibitors. Kinases are crucial enzymes that regulate cellular processes, and their dysregulation is a hallmark of diseases like cancer. By strategically modifying the parent compound, researchers have synthesized advanced derivatives that target specific kinases with high potency and selectivity.

Derivatives of the closely related 2-aryl-benzimidazole scaffold have been investigated as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase and as glycogen (B147801) phosphorylase inhibitors. ijrpc.comnih.govresearchgate.net This suggests that the this compound scaffold holds similar promise for a range of therapeutic targets.

Research has focused on creating derivatives that act as dual inhibitors, for example, targeting both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.gov Such multi-targeted agents can be particularly effective in complex diseases like Acute Myeloid Leukemia (AML). The synthesis of these advanced derivatives often involves coupling new heterocyclic or aromatic groups to the aniline nitrogen or modifying the phenyl ring to optimize binding interactions within the target enzyme's active site.

The table below details some advanced derivatives and their applications.

| Derivative Structure/Modification | Application/Target | Research Findings |

| Imidazo[4,5-b]pyridine-based derivatives | Aurora Kinase Inhibition | The 1,3-dimethyl-1H-pyrazol-4-yl group was identified as an optimal substituent at the 2-position of an imidazo[4,5-b]pyridine scaffold for potent Aurora kinase inhibition. nih.gov |

| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine core | Multi-Kinase Inhibition (e.g., Aurora-A) | Introduction of a 1-benzyl-1H-pyrazol-4-yl moiety provided a scaffold that could be modified to interact with different regions of the kinase P-loop, enabling the design of multi-targeted inhibitors. nih.gov |

| (Benzimidazol-2-yl)aniline derivatives | Glycogen Phosphorylase (GP) Inhibition | Arylsulfonyl derivatives of the parent aniline structure showed inhibitory activity against GP, an enzyme involved in glucose metabolism. nih.gov |

| Benzimidazole-benzylidenebenzohydrazide hybrids | Multi-Kinase Inhibition (EGFR, HER2, CDK2, mTOR) | Hybrid molecules incorporating the benzimidazole (B57391) core demonstrated potent cytotoxic effects against cancer cell lines by inhibiting multiple key kinases. mdpi.com |

| 3-Aminoindazole derivatives | Bcr-Abl Kinase Inhibition | Diarylamide 3-aminoindazoles, which share structural similarities, were developed as potent pan-BCR-ABL inhibitors, including against resistant mutants, for treating chronic myeloid leukemia (CML). semanticscholar.org |

The synthesis of these complex derivatives underscores the versatility of the this compound scaffold as a foundational element in the discovery of new therapeutic agents.

Based on a thorough review of the available scientific literature, there is currently insufficient specific information to construct a detailed article on the coordination chemistry of This compound that would adequately fulfill the requirements of the requested outline.

The search for dedicated research on the synthesis, characterization, and structural analysis of metal complexes involving this particular ligand did not yield specific studies. While the coordination chemistry of related imidazole, aniline, and benzimidazole derivatives is a field of active research nih.govnih.govaip.org, these findings cannot be directly and accurately extrapolated to the title compound as per the strict requirements of the prompt. The unique electronic and steric properties imparted by the 4,5-dimethyl substitution on the imidazole ring and the meta-position of the aniline's amino group mean that its coordination behavior is expected to be distinct from that of its analogues.

Therefore, to maintain scientific accuracy and adhere strictly to the provided instructions, the requested article cannot be generated at this time. Further experimental research focusing specifically on the coordination of this compound with various metal ions is necessary to provide the data required for a comprehensive and authoritative article on this topic.

Coordination Chemistry of 3 4,5 Dimethyl 1h Imidazol 2 Yl Aniline

Catalytic Applications of Metal Complexes Derived from 3-(4,5-dimethyl-1H-imidazol-2-yl)aniline

Metal complexes incorporating N-heterocyclic carbene (NHC) and related nitrogen-donor ligands are of significant interest in the field of catalysis due to their robust coordination to metal centers and the tunable electronic and steric properties they impart. The ligand this compound, with its imidazole (B134444) and aniline (B41778) moieties, presents multiple potential coordination sites, making its metal complexes promising candidates for catalytic applications. These complexes can act as catalysts in a variety of organic transformations, leveraging the unique reactivity of the metallic center, which is modulated by the ligand framework.

The application of metal complexes in catalysis is a cornerstone of modern synthetic chemistry, enabling efficient and selective chemical reactions. matthey.com Ruthenium, rhodium, and palladium complexes, in particular, have been extensively studied for their catalytic prowess in both homogeneous and heterogeneous systems. matthey.comresearchgate.netresearchgate.net The design of the ligand is crucial, as it influences the stability, solubility, and catalytic activity of the resulting metal complex. researchgate.net

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. While specific research on the catalytic activity of metal complexes derived directly from this compound is limited in publicly available literature, the catalytic potential can be inferred from studies on structurally analogous compounds.

A notable example is the palladium(II) complex of 2-(3′-aminophenyl)benzimidazole, a ligand with a similar aminophenyl-imidazole core structure. This complex has demonstrated significant catalytic activity in Suzuki cross-coupling reactions. researchgate.net The palladium center, stabilized by the nitrogen-donor ligand, facilitates the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, to form a new carbon-carbon bond.

Research on a novel 2-(3′-aminophenyl)benzimidazoyl palladium(II) complex has shown its efficacy in the Suzuki cross-coupling of 1-bromo-2-chlorocyclohexene with various aryl boronic acids. researchgate.net These reactions typically proceed with high yields, underscoring the efficiency of this type of catalyst. The general conditions and representative yields for such transformations are detailed in the table below.

Table 1: Suzuki Cross-Coupling Reactions Catalyzed by a 2-(3′-Aminophenyl)benzimidazoyl Palladium(II) Complex Analogue

| Aryl Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 1-Chloro-2-phenylcyclohexene | >85 | researchgate.net |

| 4-Methylphenylboronic acid | 1-Chloro-2-(4-methylphenyl)cyclohexene | >85 | researchgate.net |

| 4-Methoxyphenylboronic acid | 1-Chloro-2-(4-methoxyphenyl)cyclohexene | >85 | researchgate.net |

| 4-Chlorophenylboronic acid | 1-Chloro-2-(4-chlorophenyl)cyclohexene | >85 | researchgate.net |

The success of this related palladium complex suggests that a corresponding palladium(II) complex of this compound would likely serve as a highly effective precatalyst for similar cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. researchgate.netrsc.org The aniline group on the ligand framework can also play a role in stabilizing the active catalytic species. researchgate.net

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and reusability. mdpi.comresearchgate.net This is often achieved by immobilizing a homogeneous catalyst onto a solid support.

While specific studies detailing the immobilization of metal complexes of this compound and their application in heterogeneous catalysis are not extensively documented, the concept is well-established for related imidazole-containing complexes. For instance, a polymer-supported palladium-2-methylimidazole complex has been successfully synthesized and utilized as a heterogeneous catalyst for the hydrogenation of nitrobenzene (B124822) and its derivatives under ambient conditions. researchgate.net In such systems, the solid support, often a polymer or silica (B1680970), provides a robust platform that prevents the metal complex from leaching into the reaction mixture, thereby allowing for multiple reaction cycles with minimal loss of activity. researchgate.netresearchgate.net

The immobilization of a rhodium complex with a phosphine (B1218219) ligand containing a triethoxysilane (B36694) group onto silica has also been reported, creating a recyclable catalyst for hydrogenation reactions. researchgate.net This approach demonstrates that functional groups suitable for anchoring can be incorporated into the ligand design to facilitate heterogenization. Given the presence of the aniline moiety in this compound, it is conceivable that this functional group could be modified or directly used to anchor the corresponding metal complexes onto various solid supports, such as functionalized polymers or silica gel. This would pave the way for their application as recyclable heterogeneous catalysts in a range of organic transformations.

Advanced Applications of 3 4,5 Dimethyl 1h Imidazol 2 Yl Aniline and Its Derivatives

Role in Supramolecular Chemistry and Self-Assembly

The molecular structure of 3-(4,5-dimethyl-1H-imidazol-2-yl)aniline, which combines a hydrogen-bonding imidazole (B134444) ring with a versatile aniline (B41778) group, makes it a significant component in supramolecular chemistry and molecular self-assembly. The process of self-assembly, where molecules organize into larger, ordered structures, is driven by non-covalent interactions. ljmu.ac.uknih.gov The imidazole-aniline scaffold is particularly adept at this due to its capacity for hydrogen bonding, aromatic stability, and potential for π-stacking interactions. rsc.org

Hydrogen Bonding Interactions

Hydrogen bonds are the primary directional forces governing the self-assembly of this compound and its derivatives. The molecule possesses multiple sites for these interactions: the N-H group on the imidazole ring and the N-H₂ group on the aniline moiety act as hydrogen bond donors. Concurrently, the unprotonated nitrogen atom on the imidazole ring serves as a hydrogen bond acceptor. This multiplicity allows for the formation of robust and intricate intermolecular networks. researchgate.net In the solid state, these interactions, along with weaker C-H⋯N and C-H⋯π forces, are crucial in dictating the crystal packing. rsc.org The strong interaction between an N-H donor on an imidazole ring and an acceptor is a well-documented phenomenon that leads to the formation of extended chains and networks. nih.gov The aniline group can also participate in hydrogen bonding; for instance, in aniline-water complexes, the interaction can occur either through the aniline N-H as a donor or the nitrogen lone pair as an acceptor.

Metal-Organic Framework (MOF) Precursors

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are widely employed as excellent ligands for constructing targeted MOFs. researchgate.net The this compound molecule is a highly suitable candidate for a MOF precursor or ligand. Both the nitrogen atoms of the imidazole ring and the amino group of the aniline moiety can serve as coordination sites for metal centers, allowing it to act as a multitopic linker. The synthesis of MOFs often involves mixed organic ligands, combining an imidazole-based component with various carboxylates to create diverse structures. rsc.orgresearchgate.net The resulting frameworks can exhibit high porosity and large surface areas, making them useful for applications like selective gas adsorption. rsc.orgnih.gov

Host-Guest Chemistry Applications

The ability of this compound to form larger, organized structures through self-assembly and coordination chemistry lends itself to applications in host-guest chemistry. When used as a ligand in the construction of MOFs, the resulting frameworks can possess well-defined channels and pores that can encapsulate guest molecules. nih.gov The properties of these pores, including their size and the functional groups lining their walls (like coordinated anions), can be tuned to achieve selective adsorption of specific guests, such as carbon dioxide. nih.gov Furthermore, the imidazole unit itself can be part of a receptor designed to bind specific ions. In one such case, a sensor molecule featuring pyrazole (B372694) side arms formed a cavity of an optimal size to selectively bind Mg²⁺ ions, demonstrating a classic host-guest interaction. nih.gov

Sensing Applications and Chemo-sensors

The imidazole-aniline scaffold is a promising platform for the design of optical chemo-sensors, which are molecules that signal the presence of a specific analyte through a change in color or fluorescence. rsc.orgmdpi.com Imidazole derivatives are known to have excellent fluorogenic and chromogenic properties, and their ability to coordinate with metal ions can lead to significant changes in their fluorescence emission. researchgate.netunigoa.ac.in

Detection of Metal Ions

Derivatives of imidazole-aniline are effective at detecting metal ions. The nitrogen and oxygen donor atoms in these molecules can bind to a target metal ion, causing a perturbation of the sensor's electronic state, which in turn modulates its fluorescence. mdpi.comresearchgate.net This interaction can result in either fluorescence quenching ("turn-off") or enhancement ("turn-on"). For example, a closely related sensor, 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol, functions as a highly selective "turn-off" fluorescent sensor for Fe³⁺ ions, where the fluorescence is quenched upon binding. researchgate.net MOFs constructed from imidazole-containing ligands have also been shown to act as fluorescent sensors for Fe³⁺ ions in solution. rsc.orgresearchgate.net The principle has been applied to a variety of ions using different imidazole-based systems.

Table 1: Examples of Metal Ion Detection using Imidazole-Based Chemosensors

| Sensor Type | Target Ion | Sensing Mechanism |

|---|---|---|

| Imidazole-based Schiff base | Al³⁺ | Chelation-enhanced fluorescence ("turn-on") |

| 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol | Fe³⁺ | Fluorescence quenching ("turn-off") researchgate.net |

| Imidazole-julolidine conjugate | Pd²⁺ | Changes in photophysical properties unigoa.ac.in |

| Zn²⁺-based inorganic complex | Mg²⁺ | Increased fluorescence emission nih.gov |

Anion Recognition

The structural features of this compound also make it a potential candidate for anion recognition. The N-H group on the imidazole ring is a potent hydrogen bond donor, capable of interacting with and binding to anions. In related systems, the protonated nitrogen on an imidazolium (B1220033) ring has been shown to form a strong, short hydrogen bond with a chloride anion, demonstrating the principle of this interaction. nih.gov By incorporating the this compound moiety into a larger, pre-organized receptor structure, a binding pocket can be created that is selective for a particular anion. The binding event would be signaled by a detectable change in the receptor's optical properties, such as its fluorescence or UV-visible absorption spectrum.

pH and Biological Molecule Sensing (mechanistic, not clinical)

The inherent sensitivity of the imidazole ring to pH changes and its ability to coordinate with metal ions make aniline-imidazole derivatives excellent candidates for chemosensors. The sensing mechanism often relies on detectable changes in optical properties, such as fluorescence, upon interaction with an analyte.

A derivative, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, demonstrates how environmental changes can modulate its photophysical properties. researchgate.net When films of this compound are treated with acid vapors, they exhibit a significant hypsochromic (blue) shift in their fluorescence emission, with the shift reaching up to 70 nm. researchgate.net This phenomenon is attributed to the protonation of the imidazole ring, which alters the electronic structure of the molecule and, consequently, its emission wavelength. This reversible, acid-induced change in fluorescence forms the basis of its application as a pH-sensitive material. researchgate.net

Similarly, the closely related compound 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol (DMTP) has been developed as a highly selective and sensitive fluorescent sensor for ferric ions (Fe³⁺). researchgate.net The sensing mechanism is based on fluorescence quenching. In its free state, the DMTP molecule exhibits strong fluorescence. Upon the introduction of Fe³⁺ ions, the ions coordinate with the imidazole and phenol (B47542) groups of DMTP, forming a complex. This complexation facilitates a photoinduced electron transfer process that quenches the fluorescence of the molecule, leading to a dramatic decrease in emission intensity. researchgate.net The sensor shows high selectivity for Fe³⁺ over many other common cations. Furthermore, the process is reversible; the fluorescence can be restored by adding phosphoric acid, which deactivates the iron complex, demonstrating its potential as a reusable sensor. researchgate.net

Table 1: Metal Ion Sensing Properties of DMTP

| Feature | Observation | Mechanism |

|---|---|---|

| Analyte | Fe³⁺ | Selective detection |

| Response | Fluorescence Quenching | Photoinduced electron transfer upon complexation |

| Interfering Ions | Ca²⁺, Al³⁺, K⁺, Cd²⁺, Pb²⁺, Zn²⁺, Mg²⁺ | Little to no influence on fluorescence |

| Reversibility | Yes | Fluorescence restored with H₃PO₄ |

Applications in Materials Science

The structural features of this compound make it a valuable component in the design of advanced functional materials, from polymers to optoelectronic devices.

Aniline and its derivatives are fundamental monomers for producing polyaniline (PANI), a well-known conducting polymer. By modifying the aniline monomer, the properties of the resulting polymer can be precisely tuned. rsc.org The compound this compound can serve as a functionalized monomer in this context. The polymerization of such monomers, typically via oxidative chemical or electrochemical methods, would yield a polyaniline derivative with pendant dimethyl-imidazolyl groups.

These pendant groups introduce new functionalities to the polymer chain. The imidazole moiety can act as a site for metal ion coordination, a hydrogen-bond donor/acceptor, or a base-catalysis center. The steric bulk of the substituent group can influence the polymer's morphology, solubility, and processing characteristics. Research on other substituted anilines has shown that changing the substituent alters the surface structure of the polymer from heterogeneous and hierarchical to more uniform spherical structures, and improves solubility in common organic solvents. rsc.org These modified polymers have demonstrated high sensitivity to analytes like moisture and ammonia (B1221849), suggesting potential applications in chemical sensors. rsc.org

Imidazole derivatives are widely recognized for their significant role in the development of organic light-emitting diodes (OLEDs). tandfonline.com Their strong electron-withdrawing nature, good thermal stability, and high photoluminescence quantum yields make them suitable as emitters, hosts, and electron-transporting materials. tandfonline.com The aniline-imidazole scaffold is particularly promising for creating materials with tunable optoelectronic properties.

For instance, a derivative, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is used as a building block for synthesizing iridium-based triplet emitters. ossila.com These organometallic complexes are employed as blue phosphorescent emitters in high-efficiency OLEDs. The trifluoromethyl group helps to increase the energy gap, enabling a blue shift in the emission. ossila.com

The compound (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile serves as an excellent example of a molecular switch. researchgate.net Thin films of this material can have their emission color tuned by external stimuli. A pristine film emits warm white light. After treatment with nitric acid vapor, the emission shifts to green. If the film is instead heated to 240 °C, it emits greenish-blue light. researchgate.net This tunability is linked to stimulus-induced changes in the material's crystallinity and molecular packing, which alter the photophysical properties. researchgate.net

Table 2: Emission Tuning of an Imidazole-Based OLED Material

| Treatment | Emission Color | CIE Coordinates |

|---|---|---|

| Pristine Film | Warm White | (0.45, 0.43) |

| HNO₃ Vapor | Green | (0.28, 0.40) |

| Heated (240 °C) | Greenish-Blue | (0.35, 0.48) |

The functionalization of nanomaterials is critical for tailoring their properties and integrating them into devices. The bifunctional nature of this compound makes it a candidate for surface modification. The aniline group provides a reactive handle that can be used to covalently attach the molecule to the surface of various nanomaterials, such as carbon nanotubes, graphene oxide, or quantum dots, often through diazotization reactions.

Once anchored, the exposed imidazole group imparts new functionality to the nanomaterial. The imidazole ring can coordinate with metal nanoparticles, act as a recognition site for biological molecules, or alter the electronic properties of the host nanomaterial. The ability to functionalize the carbon-carbon double bond of the imidazole ring itself provides a pathway to introduce an even wider variety of chemical groups, allowing for highly specific and tailored surface chemistries. nih.gov

Chemical Biology and Mechanistic Biological Studies (excluding clinical trials)

The aniline-imidazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with specific biological targets.

Derivatives of aniline-imidazole are key components in the design of kinase inhibitors. For example, the related compound 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of Nilotinib, a drug that targets the BCR-ABL kinase enzyme responsible for chronic myeloid leukemia (CML). actylis.com The mechanism of action involves the inhibitor binding to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and halting the cell proliferation signal. actylis.com

Similarly, scaffolds combining benzimidazole (B57391) and aniline moieties have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.gov In these inhibitors, the aniline portion often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site, while the imidazole or benzimidazole part can be modified to occupy adjacent pockets, thereby increasing potency and selectivity.

Beyond kinases, imidazole-based compounds have been explored as inhibitors for other viral and bacterial enzymes. The benzimidazole scaffold is found in agents that target the HCV NS5B RNA polymerase, an enzyme essential for viral replication. ijrpc.com These compounds act as allosteric inhibitors, binding to a site on the enzyme away from the active site to block its function. ijrpc.com The mechanism involves the imidazole ring coordinating with metal ions or forming key interactions within the allosteric pocket, leading to inhibition of the enzyme's activity.

Structure-Activity Relationship (SAR) Studies for Molecular Probes

The development of effective molecular probes derived from this compound hinges on a detailed understanding of their structure-activity relationships (SAR). SAR studies investigate how the chemical structure of a compound influences its biological activity, providing a rational basis for designing more potent and selective agents. For derivatives of 2-aryl-1H-imidazole, key modifications to the aryl ring, the imidazole core, and substituents on the aniline moiety can dramatically alter their properties as molecular probes.

Research into 2-aryl-1H-benzo[d]imidazole derivatives has shown that substitutions on the aryl group significantly impact their biological targeting capabilities. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties of the entire molecule, affecting its binding affinity to specific biological targets. Similarly, the position of these substituents is crucial; ortho, meta, and para substitutions can lead to vastly different biological outcomes due to steric and electronic effects.

In the context of anticancer agents targeting tubulin, a series of 2-aryl-4-benzoyl-imidazoles (ABI) were synthesized and evaluated. nih.gov These studies revealed that specific substitution patterns on the 2-aryl group and the 4-benzoyl group led to compounds with nanomolar potency in inhibiting cancer cell growth. nih.gov The aqueous solubility, a critical factor for bioavailability, was also significantly improved through these structural modifications. nih.gov

The imidazole scaffold itself is a versatile platform for functionalization. mdpi.com Modifications at the N1 position of the imidazole ring have been explored to enhance the pharmacokinetic properties of drug candidates. Furthermore, the 4 and 5 positions of the imidazole ring can be substituted to fine-tune the molecule's shape and polarity, thereby influencing its interaction with target proteins.

Interactive Table: Structure-Activity Relationship of 2-Aryl-Imidazole Derivatives

| Compound Series | Key Structural Modifications | Impact on Activity |

|---|---|---|

| 2-Aryl-1H-benzo[d]imidazoles | Substituents on the 2-aryl ring | Modulates binding affinity to microtubules nih.gov |

| 2-Aryl-4-benzoyl-imidazoles (ABI) | Substitutions on 2-aryl and 4-benzoyl groups | Nanomolar antiproliferative activity nih.gov |

| 2-Aryl-imidazole-4-carboxylic amides (AICA) | Amide substitutions | Potent antiproliferative agents against melanoma nih.gov |

Enzyme Inhibition/Activation Studies (mechanistic focus)

Derivatives of this compound have been investigated as inhibitors of various enzymes, with a focus on understanding the underlying mechanisms of their action. The imidazole ring, a common motif in medicinal chemistry, plays a crucial role in the catalytic activity of many enzymes. mdpi.com

One area of significant research is the inhibition of tubulin polymerization. nih.govnih.gov Certain 2-aryl-imidazole derivatives have been shown to bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov The mechanism involves the inhibitor binding to soluble tubulin dimers, preventing their assembly into microtubules. This disruption of the cytoskeleton is a validated strategy in cancer therapy.

Another important target is Arginine Methyltransferase 5 (PRMT5), an enzyme that has been identified as a therapeutic target for cancer. nih.gov Virtual screening and subsequent biological evaluation have identified 3-(1H-benzo[d]imidazol-2-yl)aniline derivatives as novel PRMT5 inhibitors. nih.gov Mechanistic studies suggest that these compounds bind to the active site of PRMT5, preventing it from methylating its protein substrates. nih.gov This inhibition of PRMT5 activity can lead to the suppression of cancer cell growth. nih.gov

The study of enzyme inhibition kinetics provides valuable insights into the mechanism of action. nih.gov Graphical analysis of inhibition data can distinguish between different modes of inhibition, such as competitive, non-competitive, and mixed inhibition. nih.govnih.gov For instance, competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. In contrast, non-competitive inhibitors bind to an allosteric site, affecting the enzyme's catalytic efficiency without preventing substrate binding. nih.gov Understanding these kinetic mechanisms is essential for the rational design of more effective enzyme inhibitors.

Interactive Table: Enzyme Inhibition by this compound Derivatives

| Enzyme Target | Derivative Series | Mechanism of Inhibition |

|---|---|---|

| Tubulin | 2-Aryl-4-benzoyl-imidazoles (ABI) | Binds to the colchicine site, inhibiting polymerization nih.gov |

| Arginine Methyltransferase 5 (PRMT5) | 3-(1H-benzo[d]imidazol-2-yl)anilines | Binds to the active site, preventing substrate methylation nih.gov |

Development of Fluorescent Probes for Cellular Imaging (mechanistic, no patient data)

The unique photophysical properties of certain this compound derivatives make them attractive scaffolds for the development of fluorescent probes for cellular imaging. escholarship.orgnih.govillinois.edu These probes are designed to visualize specific cellular components or processes in living cells with high spatial and temporal resolution. rsc.org

The mechanism of action for many fluorescent probes is based on processes such as Photoinduced Electron Transfer (PeT). nih.gov In a typical PeT-based probe, a fluorophore is linked to a receptor that can interact with a specific analyte. In the absence of the analyte, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor. Upon binding of the analyte, this electron transfer is inhibited, leading to a "turn-on" of the fluorescence signal. This strategy allows for the sensitive and selective detection of various biomolecules and ions. nih.gov

Derivatives of 2-aryl-imidazole can be functionalized with different fluorophores and targeting moieties to create probes for specific organelles or cellular events. For example, by attaching a nucleus-guiding group, probes can be directed to the cell nucleus to monitor processes like changes in reactive oxygen species (ROS) levels. nih.gov Similarly, mitochondria-targeted probes can be developed to investigate mitochondrial function and oxidative stress. nih.gov

The rational design of these probes involves optimizing their cell permeability, water solubility, and minimizing non-specific binding to achieve a high signal-to-noise ratio. escholarship.org High-throughput screening and cheminformatics approaches are often employed to identify lead compounds with desirable properties. escholarship.org The development of "tame" probes, which exhibit minimal background fluorescence, is a key goal in this field. escholarship.org

Interactive Table: Fluorescent Probes Based on Imidazole Scaffolds

| Probe Type | Mechanism | Application |

|---|---|---|

| PeT-based probes | Photoinduced Electron Transfer | Detection of specific analytes nih.gov |

| Organelle-targeted probes | Specific targeting moieties | Imaging of nucleus, mitochondria, etc. nih.gov |

| "Tame" probes | Optimized for low background | High signal-to-noise cellular imaging escholarship.org |

Spectroscopic and Analytical Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While one-dimensional ¹H and ¹³C NMR are foundational for basic identification, advanced NMR techniques are indispensable for the unambiguous structural elucidation of 3-(4,5-dimethyl-1H-imidazol-2-yl)aniline. These methods resolve complex spectral overlaps and reveal through-bond and through-space correlations. ipb.pt

Two-dimensional (2D) NMR experiments are critical for assigning proton and carbon signals accurately.

COSY (Correlation Spectroscopy): This experiment would map the correlations between protons that are coupled to each other, such as the adjacent protons on the aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms and protons. It would definitively link the signals of the aniline ring protons to their corresponding carbons, and the methyl protons to the methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which can help in determining the preferred conformation of the molecule, particularly the rotational orientation of the aniline ring relative to the imidazole (B134444) ring.

Solid-state NMR (ssNMR) can be employed to study the compound in its crystalline powder form. This technique is sensitive to the local environment and can provide information about intermolecular interactions and polymorphism, which are not observable in solution-state NMR. For aniline derivatives, ssNMR has been used to distinguish between different protonation states (amine vs. ammonium) and to assess the flexibility of the amino group within a crystal lattice. researchgate.net

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Proton environment | Aromatic protons (δ 6.5–7.5 ppm), Imidazole N-H (variable, broad), Methyl protons (singlet, δ ~2.2 ppm). malayajournal.org |

| ¹³C NMR | Carbon skeleton | Aromatic carbons (δ 110-150 ppm), Imidazole carbons (C2, C4, C5), Methyl carbons (δ ~9-13 ppm). malayajournal.org |

| COSY | H-H coupling | Cross-peaks between adjacent aromatic protons on the aniline ring. |

| HSQC | Direct C-H correlation | Correlation of each aromatic and methyl proton signal to its directly attached carbon. |

| HMBC | Long-range C-H correlation | Key correlations: Aniline H to Imidazole C2; Methyl H to Imidazole C4/C5. ipb.pt |

| ssNMR | Solid-state structure | Broader signals indicating molecular packing; potential to identify different polymorphs. researchgate.net |

Mass Spectrometry Techniques for Complex Derivatives

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for elucidating the structure of its derivatives.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₃N₃), the predicted monoisotopic mass is 187.11095 Da. HRMS can confirm this with high precision, distinguishing it from other compounds with the same nominal mass. Predicted m/z values for various adducts under HRMS analysis provide further confirmation. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 188.11823 |

| [M+Na]⁺ | 210.10017 |

| [M-H]⁻ | 186.10367 |

| [M+K]⁺ | 226.07411 |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. This is invaluable for structural confirmation and for identifying specific derivatives. The fragmentation pathways are influenced by the structure of the molecule. For this compound, likely fragmentation pathways would involve:

Cleavage of the bond between the aniline and imidazole rings.

Loss of a methyl radical (•CH₃) from the imidazole ring.

Sequential loss of small neutral molecules like HCN or N₂ from the imidazole ring, which is a common pathway for nitrogen-containing heterocycles. researchgate.net

The systematic study of these fragmentation patterns in related compounds helps in building libraries for the rapid identification of new derivatives in complex mixtures. nih.govnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and can be used to study intermolecular interactions like hydrogen bonding.

FTIR Spectroscopy:

N-H Stretching: The aniline (NH₂) group would show symmetric and asymmetric stretching vibrations typically in the 3300-3500 cm⁻¹ region. The imidazole N-H stretch would appear as a broad band around 3100-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The imidazole ring C=N and C=C stretching vibrations are expected in the 1500-1650 cm⁻¹ region, often coupled with the aromatic ring vibrations. nih.gov

N-H Bending: The aniline NH₂ scissoring vibration typically occurs around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. It would be effective for observing the C=C bonds of the aromatic ring and the C-C bonds of the imidazole ring. The symmetric vibrations of the molecule often give strong Raman signals. mdpi.comresearchgate.net

By comparing experimental spectra with theoretical calculations from Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved, offering deep insight into the molecular structure. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Aniline N-H | Asymmetric/Symmetric Stretch | 3300 - 3500 | FTIR |

| Imidazole N-H | Stretch | ~3100 - 3200 (broad) | FTIR |

| Aromatic C-H | Stretch | >3000 | FTIR/Raman |

| Methyl C-H | Stretch | <3000 | FTIR/Raman |

| C=N / C=C | Ring Stretch | 1500 - 1650 | FTIR/Raman |

| Aniline N-H | Bend (Scissoring) | ~1600 | FTIR |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a compound in its solid state.

Single Crystal XRD: If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and the conformation of the molecule. It would reveal the dihedral angle between the planes of the aniline and imidazole rings. nih.goviucr.org Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the aniline and imidazole N-H groups, which dictate how the molecules pack into a crystal lattice. iucr.org Studies on similar structures, like [2-(1H-benzimidazol-2-yl-κN³)aniline-κN]dichloridozinc(II), show that the aniline and imidazole moieties are often not coplanar. nih.goviucr.org

Powder XRD (PXRD): This technique is used on microcrystalline (powder) samples and generates a diffraction pattern that is a fingerprint of the compound's crystalline phase. It is essential for identifying different polymorphic forms, which may have different physical properties. The PXRD pattern is characterized by a series of peaks at specific 2θ angles. google.com For the related compound 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline, PXRD was used to confirm its crystalline nature and provide data for phase identification. scispace.com

Advanced Chromatographic and Separation Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures or separating it from its derivatives.

Chiral High-Performance Liquid Chromatography (HPLC): Since the core structure of this compound is achiral, this technique is most relevant for its derivatives where a chiral center has been introduced. For instance, if a chiral substituent were added to the aniline nitrogen or another part of the molecule, chiral HPLC would be necessary to separate the resulting enantiomers. Studies on related chiral imidazolines have successfully used polysaccharide-based chiral stationary phases, such as Chiralpak® IB, under reversed-phase conditions to achieve enantioseparation. nih.gov Such methods are crucial for developing stereospecific compounds. nih.govnih.gov

Preparative Chromatography: For obtaining high-purity samples of this compound for research or as a reference standard, preparative HPLC is the method of choice. This technique is a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a compound. researchgate.net Column chromatography using silica (B1680970) gel is a standard method for purification during synthesis. semanticscholar.org Mixed-mode chromatography, which utilizes ligands capable of multiple interaction types (e.g., hydrophobic and ion-exchange), has also been developed using aniline-imidazole based ligands for purifying complex mixtures, demonstrating the utility of this chemical scaffold in separation science. nih.gov

Computational and Theoretical Investigations of 3 4,5 Dimethyl 1h Imidazol 2 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of molecules. worldscientific.com For 3-(4,5-dimethyl-1H-imidazol-2-yl)aniline, these calculations help in understanding its stability, charge distribution, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich aniline (B41778) and imidazole (B134444) rings, particularly the nitrogen atoms. The LUMO would be distributed over the aromatic system. This analysis is key to predicting how the molecule will interact in chemical reactions. wikipedia.orgyoutube.com

| Orbital | Description | Reactivity Implication |

| HOMO | Highest Occupied Molecular Orbital | Represents the molecule's capacity to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the molecule's capacity to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. ugm.ac.idresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

In an MEP map of this compound, the regions with the most negative potential (typically colored red) correspond to areas rich in electrons and are prone to electrophilic attack. These would be expected around the nitrogen atoms of both the aniline and imidazole moieties. Conversely, regions with positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack, such as the areas surrounding the hydrogen atoms. orientjchem.org DFT methods, such as B3LYP, are commonly used to calculate MEP maps. researchgate.netorientjchem.org

Computational methods can predict the pKa values of molecules, offering insights into their acidity and basicity in different environments. This is particularly relevant for this compound, which has multiple basic nitrogen atoms. Advanced quantum chemical methods like CBS-QB3 and DFT functionals such as M062X(D3)/ma-def2QZVP, often incorporating explicit solvent molecules (e.g., water) in the calculations, have been used to predict pKa values for similar aniline compounds. mdpi.com These calculations would help determine which nitrogen atom (in the aniline group or the imidazole ring) is more likely to be protonated at a given pH, a crucial factor for its behavior in biological systems.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis of this compound would identify its most stable spatial arrangements by examining the rotation around the single bond connecting the phenyl and imidazole rings.

Molecular Dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior over time. ajchem-a.com Using software like GROMACS with force fields such as CHARMM, MD simulations can model the molecule's movements, flexibility, and interactions with its environment (e.g., water) at an atomic level. ajchem-a.com Such simulations can reveal stable conformations, the dynamics of hydrogen bonding, and how the molecule's shape adapts in a solution, which is essential information for understanding its interaction with biological macromolecules. scielo.brresearchgate.net

Docking Studies with Biological Macromolecules (mechanistic, no clinical)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a larger target molecule, typically a protein or enzyme. This method is instrumental in understanding the mechanistic basis of potential biological activity.

For this compound, a hypothetical docking study would involve using its computationally-derived 3D structure to model its fit into the active site of a specific protein. Software like AutoDock Vina is commonly employed for this purpose. ajchem-a.com The study would predict the binding energy (often in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ajchem-a.comscielo.br For instance, similar imidazole-containing compounds have been docked into the active sites of enzymes like histone deacetylase (HDAC) and carbonic anhydrase to explore their inhibitory potential. ajchem-a.comscielo.br

Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of a compound. Methods like DFT at the B3LYP/6-31G(d,p) level of theory can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies seen in infrared (IR) spectra. nih.gov

These predicted spectra can be compared with experimental data to confirm the molecular structure. For example, in studies of similar imidazole derivatives, calculated ¹H and ¹³C NMR chemical shifts showed a strong correlation with experimental values. nih.govepstem.net The PubChem database provides predicted collision cross-section (CCS) values for various adducts of the molecule, which are relevant for mass spectrometry analysis. uni.lu

Table of Predicted Collision Cross Section (CCS) Data Data predicted using CCSbase and sourced from PubChem. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 188.11823 | 141.1 |

| [M+Na]⁺ | 210.10017 | 150.7 |

| [M-H]⁻ | 186.10367 | 144.4 |

| [M+NH₄]⁺ | 205.14477 | 159.4 |

| [M+K]⁺ | 226.07411 | 146.0 |

| [M+H-H₂O]⁺ | 170.10821 | 133.6 |

| [M+HCOO]⁻ | 232.10915 | 163.7 |

Computational Design of Novel Derivatives

The computational design of novel derivatives stemming from the this compound scaffold is a strategic approach in modern drug discovery. This process utilizes powerful in silico tools to predict the therapeutic potential of new chemical entities before their actual synthesis, thereby saving significant time and resources. By modeling interactions at a molecular level, researchers can intelligently modify the lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties.

Key computational methodologies employed in the design of novel aniline and imidazole-based derivatives include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking Studies